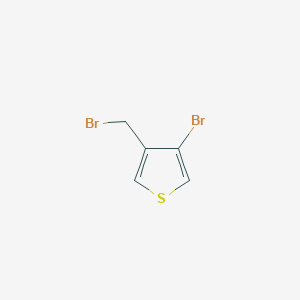

3-Bromo-4-(bromomethyl)thiophene

Overview

Description

3-Bromo-4-(bromomethyl)thiophene is a brominated thiophene derivative, which is a sulfur-containing heterocycle. Thiophene derivatives are of significant interest in the field of organic chemistry due to their utility in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices. The presence of bromine atoms in the molecule makes it a versatile intermediate for further chemical transformations through various coupling reactions.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through several methods. One efficient approach is the one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which involves a Pd-catalyzed C-S bond formation followed by heterocyclization . Another method includes the modification of 3,4-dibromothiophene to produce various substituted thiophenes . Additionally, the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes has been reported . These methods highlight the versatility of brominated thiophenes as intermediates for the construction of complex molecules.

Molecular Structure Analysis

The molecular structure of brominated thiophenes can be elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the structure of a related compound, 2-(N,N-dimethylaminomethylene)-2H,3H-1-benzothiophene-3-one, was determined by X-ray crystallographic analysis . The presence of bromine atoms in the thiophene ring influences the electronic properties of the molecule and can facilitate further functionalization.

Chemical Reactions Analysis

Brominated thiophenes undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions allow for the regioselective functionalization of the thiophene ring, enabling the synthesis of a wide range of substituted thiophenes. Additionally, brominated thiophenes can participate in aromatic nucleophilic substitution reactions with rearrangement, as demonstrated by the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes are influenced by the substituents on the thiophene ring. For example, the synthesis of poly[3-hexyl-4-(6-bromohexyl)thiophene] results in a polymer that is completely soluble in common organic solvents, with its properties compared to conventional bromohexyl 3-substituted polythiophene . The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) demonstrates that the functionalized thiophene exhibits a lower oxidation potential and a stable conducting state, which are important for device applications .

Scientific Research Applications

-

Electronic and Optoelectronic Applications

- Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications .

- They are used in the design and synthesis of novel materials for optical and electronic devices .

- The methods of application involve organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus .

- The results include the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The methods of application involve the heterocyclization of various substrates .

- The results include the synthesis of thiophene derivatives that exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Antimicrobial Activity

- Thiophene derivatives show high antimicrobial activity against various microbial infections .

- Different approaches were made to prove thiophene as an antimicrobial agent .

- The methods of application involve the development of new classes of thiophene derivatives .

- The results include the discovery of most active thiophene derivatives to the present scenario .

-

Proteomics Research

- “3-Bromo-4-(bromomethyl)thiophene” is used as a specialty product for proteomics research .

- Proteomics is a large-scale study of proteins, particularly their structures and functions .

- The methods of application involve the use of this compound in various experimental procedures related to the study of proteins .

- The results or outcomes obtained would depend on the specific research question being investigated .

-

Organic Synthesis

- Thiophene derivatives are used in organic synthesis .

- They are used in the synthesis of various organic compounds, including pharmaceuticals and materials .

- The methods of application involve various organic reactions, such as coupling reactions .

- The results include the synthesis of various organic compounds with diverse properties .

-

Material Science

- Thiophene and its derivatives have applications in material science .

- They are used in the synthesis of materials with unique properties .

- The methods of application involve various synthetic strategies, including polymerization .

- The results include the synthesis of materials with properties such as high conductivity, chemosensitivity, and liquid crystallinity .

-

Synthesis of Regioregular Thiophene-Based Conjugated Polymers

- Thiophene-based conjugated polymers are used in electronic and optoelectronic applications .

- The methods of application involve nickel- and palladium-based catalytic systems .

- The results include the synthesis of functionalized regioregular polythiophenes exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Antimicrobial Activity

-

Divergent Synthesis of Thieno[3,4-b]Thiophene Derivatives

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-bromo-4-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHREWOWCJSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538057 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(bromomethyl)thiophene | |

CAS RN |

40032-80-2 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)